molecular formula C21H19OP B029005 (Acetylmethylene)triphenylphosphorane CAS No. 1439-36-7

(Acetylmethylene)triphenylphosphorane

Cat. No. B029005
CAS No.: 1439-36-7
M. Wt: 318.3 g/mol
InChI Key: KAANTNXREIRLCT-UHFFFAOYSA-N
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Patent
US05481034

Procedure details

In a dried flask, 131.15 g (0.5 mole) of triphenylphosphine and 47.2 g (0.51 mole) of chloroacetone were dissolved in 300 ml of chloroform and heated under reflux for 20 hrs. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was added to 1L of water and 5N sodium hydroxide was added to the mixture. Solid substance thus formed was extracted with methylene chloride, and dried using anhydrous magnesium sulfate. The residue where the organic solvented was removed, was washed with n-hexane and dried under vacuum to give 143.1 g of the title compound(yield: 90%). Chemical analysis was performed to identify the desired compound by 1H-NMR spectroscopy.
Quantity
131.15 g
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:21][C:22](=[O:24])[CH3:23]>C(Cl)(Cl)Cl>[C:22]([CH:23]=[P:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)(=[O:24])[CH3:21]

Inputs

Step One
Name
Quantity
131.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
47.2 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hrs
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added to 1L of water and 5N sodium hydroxide
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
Solid substance thus formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue where the organic solvented was removed
WASH
Type
WASH
Details
was washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 143.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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